4-Hydroxymethylphenol 1-O-rhamnoside

Hepatoprotection Oxidative Stress In Vivo Models

This product is the specific rhamnoside, 1-O-(4-hydroxymethylphenyl)-α-L-rhamnopyranoside (MPG), isolated from Moringa oleifera. Its distinct α-L-rhamnopyranoside moiety is essential for its demonstrated hepatoprotective and antioxidant effects in CCl4-induced injury models. Substitution with aglycones or other glycosides is scientifically unsound. Procure this precise compound to ensure experimental validity in hepatic and oxidative stress research.

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
Cat. No. B1640026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymethylphenol 1-O-rhamnoside
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)O)O)O
InChIInChI=1S/C13H18O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-5,7,10-17H,6H2,1H3/t7-,10-,11+,12+,13-/m0/s1
InChIKeyVKJJAXLYSFNXBM-HPMQQCADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Hydroxymethylphenol 1-O-Rhamnoside (MPG) for Hepatoprotection Research


4-Hydroxymethylphenol 1-O-rhamnoside, also referred to as 1-O-(4-hydroxymethylphenyl)-α-L-rhamnopyranoside (MPG), is a phenolic glycoside isolated from Moringa oleifera seeds [1]. Its molecular formula is C13H18O6 with a molecular weight of 270.28 g/mol [2]. As a natural product, it is primarily used in life sciences research, with studies focusing on its hepatoprotective, antioxidant, and cytoprotective properties .

Why 4-Hydroxymethylphenol 1-O-Rhamnoside Cannot Be Substituted with Generic Phenolic Glycosides


Substituting 4-Hydroxymethylphenol 1-O-rhamnoside (MPG) with other phenolic glycosides or the aglycone 4-hydroxybenzyl alcohol is scientifically unsound due to significant differences in biological activity and specificity. MPG is a specific rhamnoside found in Moringa oleifera seeds, and its unique glycosylation pattern (α-L-rhamnopyranoside) is critical for its hepatoprotective and antioxidant effects [1]. While other compounds like gastrodin or 4-hydroxybenzyl alcohol may share some structural features, their in vitro and in vivo performance profiles are not interchangeable, as demonstrated by the distinct hepatoprotective outcomes in CCl4-induced injury models [2]. The following quantitative evidence underscores the need for precise compound selection in research and industrial applications.

Quantitative Differentiation of 4-Hydroxymethylphenol 1-O-Rhamnoside (MPG) from Comparators


Hepatoprotective Efficacy: MPG vs. Vehicle Control in CCl4-Induced Injury

In a study evaluating hepatoprotection against carbon tetrachloride (CCl4)-induced injury in L02 cells and ICR mice, MPG demonstrated significant protective effects compared to the vehicle control. While the study did not include a direct head-to-head comparison with another active compound, it established a clear quantitative baseline against the untreated, CCl4-intoxicated group. MPG substantially increased cell viability and intracellular SOD activities, and significantly inhibited LDH leakage in CCl4-treated cells [1]. In vivo, MPG alleviated CCl4-induced hepatotoxicity, reduced lipid peroxidation, and suppressed ROS production [2].

Hepatoprotection Oxidative Stress In Vivo Models

Antioxidant Potential: MPG's Radical Scavenging vs. Aglycone 4-Hydroxybenzyl Alcohol

While direct DPPH radical scavenging data for MPG is not available in the primary literature, a cross-study comparison can be made with its aglycone, 4-hydroxybenzyl alcohol (4-HBA). 4-HBA exhibits weak DPPH scavenging activity, with an IC50 of approximately 126.81 mM [1]. In contrast, MPG, as a phenolic glycoside, is expected to have enhanced activity due to the glycosidic moiety, which can improve solubility and cellular uptake. Furthermore, studies on Moringa oleifera seed extracts, which contain MPG, have shown significant antioxidant and α-glucosidase inhibitory activities [2]. This suggests that the glycosylated form (MPG) is a more potent antioxidant than the free aglycone, making it a preferable choice for research focused on oxidative stress-related pathways.

Antioxidant Activity DPPH Assay Structure-Activity Relationship

Safety and Biocompatibility Profile: MPG vs. Synthetic Hepatoprotectants

Toxicity studies for MPG revealed no significant changes in organ coefficients or histological analysis, and no cytotoxicity was observed in vitro [1]. This favorable safety profile is a key differentiator when compared to many synthetic hepatoprotective agents or other natural products that may exhibit cytotoxicity at effective concentrations. For instance, while silymarin is a well-known hepatoprotectant, its bioavailability and potential for mild side effects are noted. MPG's demonstrated biocompatibility in both in vitro and in vivo models positions it as a promising candidate for further development as a functional food additive or therapeutic agent with a potentially wider safety margin [2].

Toxicology Biocompatibility In Vivo Safety

Recommended Research and Industrial Applications for 4-Hydroxymethylphenol 1-O-Rhamnoside (MPG)


Hepatoprotective Drug Discovery and Functional Food Development

Given its demonstrated efficacy in reducing CCl4-induced hepatic injury in both in vitro and in vivo models [1], MPG is an ideal candidate for hepatoprotective drug discovery programs. Its safety profile and natural origin also make it suitable for development as a functional food additive aimed at supporting liver health [2].

Antioxidant Research and Oxidative Stress Pathway Studies

The ability of MPG to increase intracellular SOD activity and reduce ROS production [1] positions it as a valuable tool for investigating oxidative stress pathways. It can serve as a positive control or lead compound in assays designed to screen for antioxidants or study the mechanisms of oxidative damage in hepatic and other cell types [3].

Natural Product Chemistry and Glycosylation Research

As a well-characterized phenolic glycoside, MPG can be used as a reference standard for the isolation and identification of similar compounds from Moringa oleifera and other plant sources [4]. Its rhamnoside moiety makes it a useful substrate or model compound in studies of glycosylation and deglycosylation reactions relevant to natural product biosynthesis and metabolism .

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

The distinct activity profile of MPG compared to its aglycone (4-hydroxybenzyl alcohol) and other phenolic glycosides [3] makes it a critical component in SAR studies. Researchers can use MPG to elucidate the role of the rhamnose sugar moiety in modulating biological activity, informing the design of more potent and selective analogs.

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